molecular formula C9H10F3N3OS B2885676 3-amino-3-methyl-1-[4-(trifluoromethoxy)phenyl]thiourea CAS No. 1022545-32-9

3-amino-3-methyl-1-[4-(trifluoromethoxy)phenyl]thiourea

Cat. No.: B2885676
CAS No.: 1022545-32-9
M. Wt: 265.25
InChI Key: DSZQZMUGUKCJDX-UHFFFAOYSA-N
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Description

Product Overview 3-Amino-3-methyl-1-[4-(trifluoromethoxy)phenyl]thiourea is a chemical compound with the molecular formula C 9 H 10 F 3 N 3 OS and a molecular weight of 265.25 g/mol [ ]. It is identified by CAS Number 1022545-32-9 [ ]. Research Applications and Value Thiourea derivatives are a significant focal point in organic synthesis and medicinal chemistry due to their diverse biological activities [ ]. While the specific research data for this compound is evolving, compounds within this class are known to be investigated for a wide range of applications. Thiourea derivatives have garnered attention for their potential antibacterial, antioxidant, and anticancer properties [ ]. They also serve as versatile intermediates in organic synthesis and are utilized in the development of more complex molecular structures [ ]. The presence of both nitrogen and sulfur atoms in the thiourea group allows these molecules to act as effective ligands, coordinating with various metal centers to form stable metal complexes with their own unique properties and research applications [ ]. Handling and Safety Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and safety information before use. Notice for Researchers This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not approved for use in humans or animals.

Properties

IUPAC Name

1-amino-1-methyl-3-[4-(trifluoromethoxy)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3OS/c1-15(13)8(17)14-6-2-4-7(5-3-6)16-9(10,11)12/h2-5H,13H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZQZMUGUKCJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=S)NC1=CC=C(C=C1)OC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-methyl-1-[4-(trifluoromethoxy)phenyl]thiourea typically involves the reaction of 4-(trifluoromethoxy)aniline with isothiocyanates under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-methyl-1-[4-(trifluoromethoxy)phenyl]thiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines or other reduced forms.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

3-amino-3-methyl-1-[4-(trifluoromethoxy)phenyl]thiourea has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-amino-3-methyl-1-[4-(trifluoromethoxy)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The thiourea moiety can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Key Physicochemical Properties (Inferred)

  • Molecular formula : C₉H₁₀F₃N₃OS.
  • Molecular weight : ~265.26 g/mol.
  • Reactivity : The thiourea core can participate in hydrogen bonding and metal coordination, while the –OCF₃ group enhances stability against metabolic degradation.

Comparison with Structurally Similar Thiourea Derivatives

4-(Trifluoromethoxy)phenylthiourea

Structure: Lacks the 3-amino-3-methyl group (CAS 142229-74-1, C₈H₇F₃N₂OS) . Properties:

Property 4-(Trifluoromethoxy)phenylthiourea Target Compound
Molecular Weight 236.21 g/mol ~265.26 g/mol
Melting Point 138–140°C Likely higher
Boiling Point 269.5°C Similar/↑
Hydrogen Bonding Limited (no amino group) Enhanced (NH₂)

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2S)-2-(2-fluoro-4-methoxyphenylamino)cyclohexyl)thiourea

Structure: Features dual trifluoromethyl (–CF₃) groups and a chiral cyclohexylamino moiety . Comparison:

  • Lipophilicity : Higher due to two –CF₃ groups vs. one –OCF₃ in the target compound.
  • Stereochemical Complexity : The chiral center may confer selectivity in biological interactions, unlike the achiral target compound.
  • Synthetic Accessibility : Requires multi-step synthesis involving Pd/C-mediated hydrogenation and isothiocyanate coupling, similar to methods for the target compound .

3-Acetyl-1-(3-methylphenyl)thiourea

Structure: Contains an acetyl group instead of the amino-methyl moiety (C₁₀H₁₀N₂OS) . Key Differences:

Property 3-Acetyl Derivative Target Compound
Electronic Effects Electron-withdrawing acetyl group Electron-donating amino group
Hydrogen Bonding Weak (acetyl C=O) Strong (NH₂)
Melting Point Not reported; likely lower Higher (due to NH₂)

Biological Relevance: The acetyl group may reduce bioavailability compared to the amino group, which enhances solubility and target engagement.

[(E)-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]oxy]phenyl]methyleneamino]thiourea

Structure: Integrates a pyridyloxy group and methyleneamino linker . Functional Comparison:

  • Bioactivity : The pyridyloxy and chloro groups may enhance antimicrobial activity (cf. tuberculosis-targeting compounds in ).
  • Electronic Profile: The –Cl and –CF₃ groups create a strong electron-deficient aromatic system, differing from the –OCF₃ and amino-methyl balance in the target compound.

Structural Insights :

  • Hydrogen Bonding: The amino group in the target compound facilitates intermolecular N–H···S and N–H···O interactions, critical for crystal packing and stability.
  • Steric Effects : The 3-methyl group may induce torsional strain, affecting conformation and reactivity compared to simpler thioureas.

Biological Activity

3-Amino-3-methyl-1-[4-(trifluoromethoxy)phenyl]thiourea (CAS No. 1022545-32-9) is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including cytotoxic effects on various cancer cell lines, mechanisms of action, and structure-activity relationships.

  • Molecular Formula : C9H10F3N3OS
  • Molecular Weight : 265.26 g/mol
  • Purity : >90%

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic potential of thiourea derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various cancer cell lines:

Cell Line IC50 (µM) Selectivity
SW480 (colon cancer)≤ 10High
SW620 (colon cancer)≤ 10High
PC3 (prostate cancer)≤ 10High
K-562 (leukemia)≤ 10High

The compound exhibited better growth inhibitory profiles compared to cisplatin, a standard chemotherapeutic agent, indicating its potential as an effective anticancer agent .

The mechanisms underlying the cytotoxic effects of this compound include:

  • Induction of Apoptosis : The compound has been shown to induce programmed cell death in cancer cells, with studies indicating a reduction in cell viability by up to 93% in certain lines .
  • Kinase Inhibition : It inhibits specific kinases associated with cancer progression, such as Abl kinase in chronic myeloid leukemia cells, contributing to its anticancer effects .

Structure-Activity Relationship (SAR)

The biological activity of thiourea derivatives is significantly influenced by their structural components. Variations in substituents on the phenyl ring have been correlated with changes in potency:

  • Electron-Withdrawing Groups : The presence of trifluoromethoxy groups enhances cytotoxicity due to increased electron deficiency, facilitating interactions with biological targets.
  • Substituent Positioning : The position of substituents (ortho vs. para) affects the compound's ability to bind to target sites, with para substitutions often yielding higher activity .

Case Studies

  • Cytotoxic Evaluation Against SW480 and SW620 Cells :
    A study investigated the effect of various thiourea derivatives on SW480 and SW620 cells. Results indicated that compounds with trifluoromethoxy substitutions displayed IC50 values significantly lower than those without these groups, confirming their role in enhancing anticancer activity .
  • Inhibition of Urease Activity :
    Another study explored the use of thiourea derivatives as urease inhibitors. The compound demonstrated promising results against urease from Sporosarcina pasteurii, highlighting its potential application beyond oncology .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-amino-3-methyl-1-[4-(trifluoromethoxy)phenyl]thiourea, considering common side reactions in thiourea synthesis?

  • Methodological Answer: Thiourea derivatives are typically synthesized via reactions between isothiocyanates and amines. For this compound, a two-step approach is recommended:

Intermediate Formation: React 4-(trifluoromethoxy)aniline with thiophosgene or a safer alternative (e.g., CS₂ in basic conditions) to generate the isothiocyanate intermediate.

Coupling: Treat the intermediate with 3-amino-3-methylamine under reflux in acetone or acetonitrile for 2–4 hours.
Critical Considerations:

  • Monitor pH to avoid hydrolysis of the thiourea group.
  • Purify via recrystallization (methanol/water) to remove unreacted amines or isothiocyanates .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this thiourea derivative?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and hydrogen bonding. The thiourea NH protons typically appear downfield (δ 9–11 ppm) due to hydrogen bonding .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS can verify molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolve solid-state conformation and hydrogen-bonding networks. For example, intermolecular N–H···S bonds often form centrosymmetric dimers, as seen in fluorinated thiourea analogs .

Q. How can researchers address solubility and stability challenges during in vitro bioassays for this compound?

  • Methodological Answer:

  • Solubility: Use polar aprotic solvents (e.g., DMSO) or ethanol/water mixtures (≤5% DMSO to minimize cytotoxicity).
  • Stability: Conduct pH-dependent stability studies (pH 2–9) via HPLC over 24–72 hours. Store lyophilized samples at -20°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer:

  • Re-evaluate Force Fields: Validate molecular dynamics (MD) simulations using crystallographic data (e.g., hydrogen-bond distances) .
  • Solvent Effects: Incorporate explicit solvent models (e.g., water or DMSO) in density functional theory (DFT) calculations to account for solvation discrepancies .
  • Experimental Controls: Repeat bioassays under standardized conditions (e.g., fixed temperature, ionic strength) to isolate variables .

Q. How does the compound’s hydrogen-bonding capacity influence its supramolecular assembly in solid-state structures?

  • Methodological Answer:

  • Crystallographic Analysis: X-ray diffraction reveals that thiourea NH groups form N–H···S hydrogen bonds, creating dimeric or chain-like assemblies. For example, fluorinated analogs show centrosymmetric dimers stacked along crystal axes .
  • Thermal Analysis: Differential scanning calorimetry (DSC) can correlate melting points with hydrogen-bond strength. Stronger bonds increase thermal stability .

Q. What experimental designs are optimal for evaluating structure-activity relationships (SAR) against enzymatic targets?

  • Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified trifluoromethoxy or amino-methyl groups. Test inhibitory activity against target enzymes (e.g., neuraminidase or kinases) .
  • Enzyme Kinetics: Use Michaelis-Menten assays to determine inhibition constants (Kᵢ). Compare with computational docking results (e.g., AutoDock Vina) to validate binding modes .
  • Cross-Validation: Pair biochemical assays with cellular models (e.g., HEK293 or HeLa cells) to assess membrane permeability and off-target effects .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data regarding the compound’s antimicrobial efficacy in different studies?

  • Methodological Answer:

  • Standardize Assays: Use CLSI or EUCAST guidelines for minimum inhibitory concentration (MIC) testing. Control for inoculum size and growth medium .
  • Check Redox Activity: Thioureas can act as pro-oxidants in microbial assays. Measure reactive oxygen species (ROS) levels using fluorescent probes (e.g., DCFH-DA) to distinguish direct antimicrobial effects from oxidative stress .

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